Potassium bitartrate (KHC4H4O6) is an acidic potassium salt of tartaric acid. It is a white crystalline powder that is commonly known as "cream of tartar". Potassium bitartrate is a byproduct of winemaking and is found in the sediment that forms during fermentation. [, , ] This sediment, known as "wine lees" or "argol", is purified to obtain potassium bitartrate. []
Potassium hydrogen tartrate, commonly known as potassium bitartrate, is a chemical compound with the formula . It is the potassium acid salt of tartaric acid and is primarily produced as a byproduct of winemaking, where it crystallizes from the tartaric acid present in grape juice. This compound is widely recognized for its various applications in culinary, pharmaceutical, and industrial fields, notably as a stabilizing agent in baking and a pH buffer in laboratory settings.
The primary source of potassium hydrogen tartrate is the fermentation process in winemaking. During the fermentation of grape juice, tartaric acid naturally precipitates as potassium hydrogen tartrate when combined with potassium ions from the grapes. This compound can also be synthesized through various chemical methods involving tartaric acid and potassium salts.
Potassium hydrogen tartrate is classified as an organic salt and belongs to the category of carboxylic acid salts. It is categorized under food additives (E336) and has applications in both food science and analytical chemistry.
Potassium hydrogen tartrate can be synthesized through several methods, including:
The biocatalytic method is notable for its efficiency and environmental friendliness, producing minimal waste compared to traditional chemical synthesis methods. The use of biocatalysts allows for milder reaction conditions and higher selectivity .
Potassium hydrogen tartrate has a molecular structure characterized by:
The structural formula can be represented as follows:
Potassium hydrogen tartrate participates in various chemical reactions:
The buffering capacity of potassium hydrogen tartrate makes it valuable in analytical chemistry for preparing standard pH solutions used in titrations .
Potassium hydrogen tartrate functions primarily as a buffering agent due to its weak acidic nature. When dissolved in water, it establishes an equilibrium between its dissociated ions (potassium ions and tartrate ions) and undissociated molecules:
This equilibrium allows it to resist changes in pH upon the addition of small amounts of acids or bases.
The effective pH range for this buffer system is typically around 3.5 to 4.5, making it suitable for various biochemical applications .
Potassium hydrogen tartrate has several significant applications:
Potassium hydrogen tartrate (chemical formula KC4H5O6) is the monopotassium salt of L-(+)-tartaric acid. Its systematic IUPAC name is potassium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate, reflecting its stereochemistry with two chiral centers in the R,R configuration [2] [3]. The compound exists as a white crystalline powder with a slightly acidic taste and dissolves readily in alkaline solutions but is insoluble in acetic acid and alcohols [4] [5].
Table 1: Nomenclature of Potassium Hydrogen Tartrate
Nomenclature Type | Name |
---|---|
IUPAC Name | Potassium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
Common Synonyms | Cream of tartar, Potassium bitartrate, Monopotassium tartrate |
CAS Number | 868-14-4 |
E Number | E336(i) |
ChEBI ID | CHEBI:32034 |
The compound dissociates in water to release tartrate ions (bitartrate: HC4H4O6– and tartrate: C4H4O62–), contributing to its buffering capacity. Its crystalline structure enables it to serve as a reference standard for pH buffers certified by the National Institute of Standards and Technology (NIST) [2] [6].
Swedish chemist Carl Wilhelm Scheele first characterized potassium hydrogen tartrate between 1742–1786 during his studies on tartaric acid derived from wine residues [2] [7]. Historical records suggest its use dates back approximately 7,000 years in ancient Iranian villages, though its systematic application began in 1768 when French chefs popularized it in cuisine under the name "cream of tartar" [2] [6].
In medieval Europe, winemakers referred to crystalline deposits in wine barrels as "argol" or "beeswing" (due to their resemblance to bees’ wings). Chaucer referenced "tartre" and "argol" in The Canterbury Tales (1483), highlighting its early industrial significance [6]. By the 19th century, purified cream of tartar was commercialized for:
Potassium hydrogen tartrate forms naturally in grapes (Vitis vinifera) due to the dissociation of tartaric acid into bitartrate (HC4H4O6–) and potassium ions. Tartaric acid biosynthesis occurs via the ascorbic acid pathway in grape berries, accumulating concentrations of 5–10 g/L [2] [7]. Trace amounts also occur in tamarinds, bananas, and avocados, though grapes remain the primary commercial source [7]. During winemaking, potassium bitartrate precipitates as "wine diamonds" (crystals on corks or barrel walls) due to supersaturation in ethanol-rich, low-temperature environments [2] [4].
Table 2: Natural Occurrence of Potassium Hydrogen Tartrate
Source | Form | Typical Concentration |
---|---|---|
Grapes | Dissolved in juice | 1.0–1.5 g/L |
Wine | Crystalline deposits | 0.5–2.0 g/L (precipitated) |
Tamarinds | Free acid/salt | Trace amounts |
In wine fermentation, potassium bitartrate crystallization follows nucleation-limited kinetics, influenced by:
Table 3: Crystallization Kinetics in Wine Systems
Factor | Effect on Crystallization | Mechanism |
---|---|---|
Temperature (↓) | Promotes nucleation | Reduced solubility |
Ethanol (↑) | Accelerates crystal growth | Dehydration of ions |
Tannins | Inhibits in red wines | Binds potassium ions |
Winemakers prevent post-bottling crystallization via cold stabilization (chilling to 0°C for 24–72 hours) or adding metatartaric acid to inhibit crystal growth [2] [4]. Notably, red wines exhibit fewer crystals than white wines due to tannins' inhibitory effects [2].
In grapevines, potassium bitartrate regulates ionic balance and pH homeostasis. Its crystallization in soils during grape decomposition releases potassium, enhancing soil fertility [2]. Recent studies also implicate it in grape toxicity to pets: Dogs and cats experience renal damage upon grape ingestion, potentially due to tartrate-induced hyperkalemia [2] [8]. Additionally, tartrate ions influence microbial activity in fermentation, with Saccharomyces cerevisiae metabolizing residual tartrate into succinate and acetate [10].
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